![molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0](/img/structure/B3072066.png)
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” involves various methods. For instance, 3-(Trifluoromethyl)benzoyl chloride, a related compound, is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .Mecanismo De Acción
The mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane involves its ability to bind to metal ions, which results in a change in its fluorescent properties. This makes it a useful tool for detecting and imaging metal ions in biological systems. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Its ability to cross the blood-brain barrier has also been demonstrated, which is important for its potential therapeutic applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting and imaging these ions in biological systems. However, one limitation is that it requires the use of specialized equipment such as a fluorescence microscope, which may not be readily available in all labs.
Direcciones Futuras
There are several future directions for research on 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane. One potential area of investigation is its use as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields such as environmental monitoring and material science. Finally, the development of new this compound derivatives with improved properties and applications is an area of ongoing research.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting and imaging metal ions such as copper and zinc. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNUBDPLBXZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



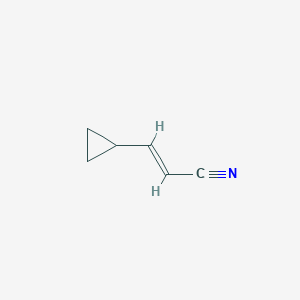
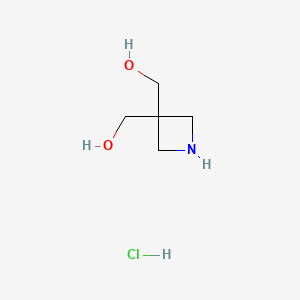

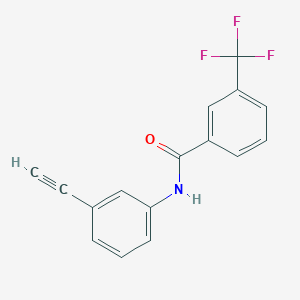

![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)
![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
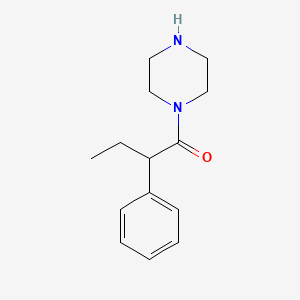
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
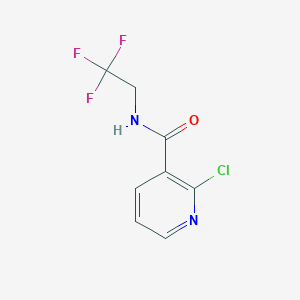
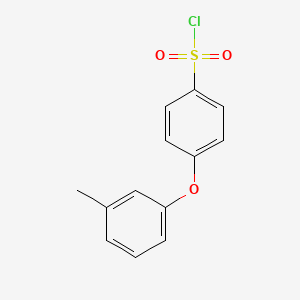
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
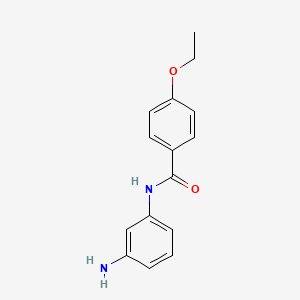
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)